molecular formula C24H23FN4O3 B12392352 2-Fluorobenzyl olaparib-d4

2-Fluorobenzyl olaparib-d4

Cat. No.: B12392352
M. Wt: 438.5 g/mol
InChI Key: OXEZBBMVOZEGNT-LZMSFWOYSA-N
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Description

2-Fluorobenzyl olaparib-d4: is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of olaparib, a well-known poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the drug, making it a valuable tool in drug development and research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobenzyl olaparib-d4 involves multiple steps, starting with the preparation of key intermediates. One of the primary methods includes the use of phthalhydrazide to construct the phthalazinone moiety, followed by a Negishi coupling reaction to introduce the fluorobenzyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of less toxic reagents and improved yields to ensure cost-effectiveness and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzyl olaparib-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

2-Fluorobenzyl olaparib-d4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluorobenzyl olaparib-d4 is similar to that of olaparib. It inhibits poly (ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair. By inhibiting these enzymes, the compound induces synthetic lethality in cancer cells with deficient homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations .

Comparison with Similar Compounds

    Olaparib: The parent compound, a PARP inhibitor used in cancer treatment.

    Rucaparib: Another PARP inhibitor with similar applications.

    Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.

Uniqueness: 2-Fluorobenzyl olaparib-d4 is unique due to its deuterium labeling, which can enhance the pharmacokinetic and metabolic profiles of the drug. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C24H23FN4O3

Molecular Weight

438.5 g/mol

IUPAC Name

4-[[2-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C24H23FN4O3/c25-21-16(14-20-17-5-1-2-6-18(17)22(30)27-26-20)4-3-7-19(21)24(32)29-12-10-28(11-13-29)23(31)15-8-9-15/h1-7,15H,8-14H2,(H,27,30)/i8D2,9D2

InChI Key

OXEZBBMVOZEGNT-LZMSFWOYSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3F)CC4=NNC(=O)C5=CC=CC=C54)[2H]

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3F)CC4=NNC(=O)C5=CC=CC=C54

Origin of Product

United States

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